Home > Products > Screening Compounds P92241 > Ruxolitinib metabolite M18
Ruxolitinib metabolite M18 - 1315607-85-2

Ruxolitinib metabolite M18

Catalog Number: EVT-3457690
CAS Number: 1315607-85-2
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ruxolitinib is synthesized from a complex chemical structure that undergoes metabolic transformations primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, playing a significant role in its biotransformation to M18 and other metabolites. The pharmacokinetics of ruxolitinib and its metabolites have been extensively studied, demonstrating a significant impact on its clinical efficacy and safety profile .

Classification

Ruxolitinib metabolite M18 is classified as a kinase inhibitor. It falls under the pharmacological class of Janus kinase inhibitors, which are utilized for their immunomodulatory effects in various hematological disorders.

Synthesis Analysis

Methods

The synthesis of ruxolitinib involves several steps that include the formation of key intermediates through chemical reactions such as cyclization and functional group modifications. The final compound is achieved through careful control of reaction conditions to optimize yield and purity.

Technical Details

The synthesis typically starts with a pyrrolo[2,3-d]pyrimidine core, which undergoes various chemical transformations. The process may involve:

  • Cyclization reactions to form the pyrazole ring.
  • Nitrile formation to introduce necessary functional groups.
  • Phosphorylation to obtain the phosphate salt form used in clinical applications.

These steps are meticulously optimized for conditions such as temperature, solvent choice, and reaction time to ensure high-quality product formation .

Molecular Structure Analysis

Structure

The molecular formula for ruxolitinib is C17H21N6O4P, with a molecular weight of 404.36 g/mol. The structure features multiple functional groups that contribute to its activity:

  • A pyrrolo[2,3-d]pyrimidine backbone.
  • A pyrazole moiety linked to a cyclopentylpropanenitrile group.

Data

The structural analysis reveals that M18 retains significant portions of the parent compound's structure, allowing it to exhibit similar binding properties to its target kinases. This structural similarity is crucial for its activity as a metabolite .

Chemical Reactions Analysis

Reactions

The primary metabolic pathway for ruxolitinib involves oxidative metabolism facilitated by cytochrome P450 enzymes. The key reactions leading to the formation of M18 include:

  • Hydroxylation: Addition of hydroxyl groups at specific positions on the ruxolitinib molecule.
  • Dealkylation: Removal of alkyl groups from the structure.

These reactions are essential for transforming ruxolitinib into M18 and other metabolites that can modulate pharmacological activity .

Technical Details

The formation of M18 from ruxolitinib has been characterized using in vitro studies with human liver microsomes, confirming the role of CYP3A4 as a critical enzyme in this metabolic pathway. The resultant metabolites exhibit varying degrees of biological activity compared to the parent compound .

Mechanism of Action

Process

Ruxolitinib and its metabolite M18 exert their effects by inhibiting Janus kinases 1 and 2. Upon administration:

  1. Ruxolitinib binds to the ATP-binding site of Janus kinases.
  2. This binding prevents phosphorylation of signal transducer and activator of transcription proteins.
  3. As a result, downstream signaling pathways involved in cell proliferation and survival are inhibited.

Data

Pharmacokinetic studies indicate that both ruxolitinib and M18 exhibit a similar pharmacodynamic profile with respect to their inhibitory effects on cytokine-induced signaling pathways, particularly those mediated by interleukin-6 .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Ruxolitinib is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • Melting Point: Specific melting point data for M18 is not widely reported but can be inferred from related compounds.

These properties are crucial for formulation development and stability testing during drug manufacturing processes .

Applications

Ruxolitinib metabolite M18 has significant scientific applications primarily in:

  • Clinical Treatment: Used as part of therapy regimens for patients with myelofibrosis or polycythemia vera.
  • Research Studies: Investigated for its role in modulating immune responses and potential uses in other hematological malignancies.

The ongoing research into the pharmacokinetics and dynamics of M18 continues to support its relevance in therapeutic contexts where Janus kinase inhibition is beneficial .

Properties

CAS Number

1315607-85-2

Product Name

Ruxolitinib metabolite M18

IUPAC Name

(3R)-3-(2-hydroxycyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H18N6O/c18-6-4-14(12-2-1-3-15(12)24)23-9-11(8-22-23)16-13-5-7-19-17(13)21-10-20-16/h5,7-10,12,14-15,24H,1-4H2,(H,19,20,21)/t12?,14-,15?/m1/s1

InChI Key

YIOHYHBNMPEYIR-HNFVBEJKSA-N

SMILES

C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CC(C(C1)O)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.